Tert-butyl N-(3-amino-1-adamantyl)carbamate
CAS No.: 372963-43-4
Cat. No.: VC6564595
Molecular Formula: C15H26N2O2
Molecular Weight: 266.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372963-43-4 |
|---|---|
| Molecular Formula | C15H26N2O2 |
| Molecular Weight | 266.385 |
| IUPAC Name | tert-butyl N-(3-amino-1-adamantyl)carbamate |
| Standard InChI | InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18) |
| Standard InChI Key | ORXKBGARESRNIZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1-adamantyl group substituted at the 3-position with an amino group, which is further protected by a tert-butyloxycarbonyl (Boc) carbamate. The adamantane skeleton—a diamondoid hydrocarbon—confers rigidity and lipophilicity, while the Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis.
Physicochemical Characteristics
Key properties include:
The Boc group’s electron-withdrawing nature reduces the amine’s nucleophilicity, making the compound resistant to hydrolysis under mild conditions. Its logP value suggests moderate lipophilicity, facilitating membrane permeability in pharmaceutical applications .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Amination of Adamantane: 1-Adamantanol undergoes nitration followed by reduction to yield 3-amino-1-adamantanol.
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Carbamate Formation: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, to form the Boc-protected derivative.
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Purification: Column chromatography isolates the product with >95% purity.
Alternative methods include palladium-catalyzed coupling reactions, which achieve yields of 59.5% in ceftolozane antibiotic synthesis.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR displays characteristic peaks for adamantane protons (δ 1.6–2.1 ppm) and Boc methyl groups (δ 1.4 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 267.2 [M+H]⁺.
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FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (N-H) validate the carbamate structure.
Applications in Pharmaceutical Chemistry
Antibiotic Synthesis
The compound is a key intermediate in synthesizing ceftolozane, a fifth-generation cephalosporin. The synthesis involves:
Ceftolozane exhibits broad-spectrum activity against Pseudomonas aeruginosa and Escherichia coli, with MIC₉₀ values ≤2 µg/mL.
Peptide Chemistry
In dipeptide synthesis, Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound enable rapid amide bond formation. Reactions in [BMIM][BF₄] ionic liquid achieve 85% yield within 15 minutes without base additives.
Role in Materials Science and Energy
Polymer Synthesis
The compound’s Boc group serves as a transient protecting agent in polyamide synthesis. Post-polymerization deprotection yields amine-functionalized polymers with applications in gas separation membranes.
Biofuel Production
Derivatives of tert-butyl N-(3-amino-1-adamantyl)carbamate catalyze transesterification reactions in biodiesel production. For example, functionalized ionic liquids increase fatty acid methyl ester (FAME) yields to 92% under mild conditions.
| Parameter | Specification | Source |
|---|---|---|
| GHS Hazard Statements | H301 (Toxic if swallowed) | |
| H318 (Eye damage) | ||
| Precautionary Measures | P264 (Wash hands) | |
| P280 (Wear gloves) | ||
| UN Number | 2810 (Toxic solids) |
Comparative Analysis with Analogues
| Compound | Structural Difference | Application |
|---|---|---|
| tert-Butyl (3-aminobutyl)carbamate | Linear alkyl chain | Peptide coupling |
| (S)-1-Boc-3-aminopyrrolidine | Pyrrolidine ring | Chiral auxiliaries |
| tert-Butyl 3-aminobenzylcarbamate | Aromatic benzene core | Pharmaceutical intermediates |
The adamantane core in tert-butyl N-(3-amino-1-adamantyl)carbamate enhances thermal stability compared to linear or aromatic analogues, making it preferable for high-temperature reactions.
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